molecular formula C9H13N5S B13359769 N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13359769
M. Wt: 223.30 g/mol
InChI Key: KEDJTXFPDHZKNJ-UHFFFAOYSA-N
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Description

N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a pyrazole and thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of bioactivities not commonly found in other similar compounds.

Properties

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

N-methyl-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H13N5S/c1-5(2)6-4-7(12-11-6)8-13-14-9(10-3)15-8/h4-5H,1-3H3,(H,10,14)(H,11,12)

InChI Key

KEDJTXFPDHZKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN=C(S2)NC

Origin of Product

United States

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